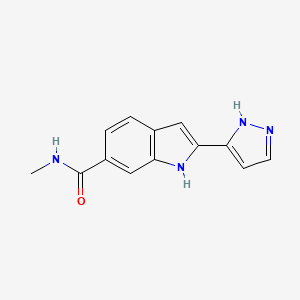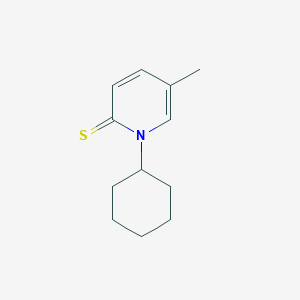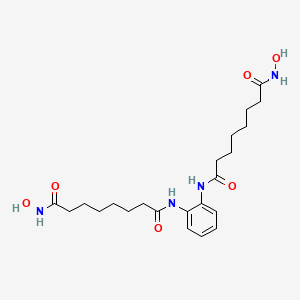![molecular formula C20H31BrN2O B14211821 1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one CAS No. 823216-37-1](/img/structure/B14211821.png)
1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of drug substances . This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further connected to a decanone chain.
Métodos De Preparación
The synthesis of 1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one typically involves a multi-step process. One common method includes the reaction of 4-bromophenylpiperazine with decanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one involves its interaction with specific molecular targets and pathways. The bromophenyl group and piperazine ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target involved .
Comparación Con Compuestos Similares
1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one can be compared with other similar compounds such as:
1-(4-Bromophenyl)piperazine: This compound has a similar bromophenyl group attached to a piperazine ring but lacks the decanone chain.
1-(4-Chlorophenyl)piperazine: Similar structure with a chlorophenyl group instead of a bromophenyl group.
1-(4-Fluorophenyl)piperazine: Contains a fluorophenyl group instead of a bromophenyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
823216-37-1 |
|---|---|
Fórmula molecular |
C20H31BrN2O |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
1-[4-(4-bromophenyl)piperazin-1-yl]decan-1-one |
InChI |
InChI=1S/C20H31BrN2O/c1-2-3-4-5-6-7-8-9-20(24)23-16-14-22(15-17-23)19-12-10-18(21)11-13-19/h10-13H,2-9,14-17H2,1H3 |
Clave InChI |
YPLRJDDONPUGAU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14211742.png)
![Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-](/img/structure/B14211744.png)

![Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane](/img/structure/B14211768.png)
![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)

![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)


![1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole](/img/structure/B14211799.png)
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium)](/img/structure/B14211810.png)


